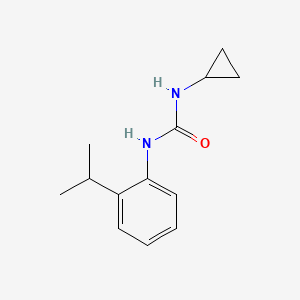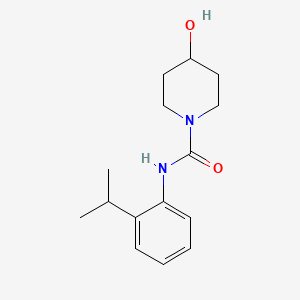
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide, also known as HPPC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to activate the protein kinase A pathway and inhibit the phosphodiesterase enzyme, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells. Increased levels of cAMP have been associated with various physiological effects, including vasodilation and inhibition of cell proliferation.
Biochemical and Physiological Effects:
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects in cells and animal models. In vitro studies have shown that 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines in cells. In animal models, 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have vasodilatory effects and can lower blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its effects can be easily measured in vitro and in vivo. However, there are also limitations to its use in lab experiments. 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide is a relatively new compound, and its long-term effects and potential side effects are not fully understood. Additionally, 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide may have different effects in different cell types and animal models, which can complicate its use in research.
Direcciones Futuras
There are several future directions for research on 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide. One area of research is the development of 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide analogs that have improved pharmacological properties and reduced side effects. Another area of research is the investigation of 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide's potential as a treatment for various diseases, including neurodegenerative diseases, cancer, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide and its effects on different cell types and animal models.
Métodos De Síntesis
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide can be synthesized through a multistep process that involves the reaction of piperidine with 2-propan-2-ylphenyl isocyanate, followed by hydrolysis and reduction. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various areas of research, including neurology, oncology, and cardiovascular disease. In neurology, 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapy agent. In cardiovascular disease, 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
Propiedades
IUPAC Name |
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)13-5-3-4-6-14(13)16-15(19)17-9-7-12(18)8-10-17/h3-6,11-12,18H,7-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWKSTAOQRKYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)
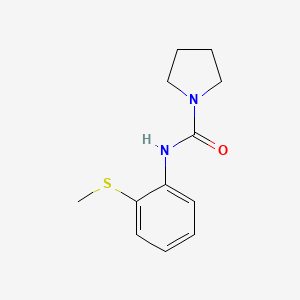
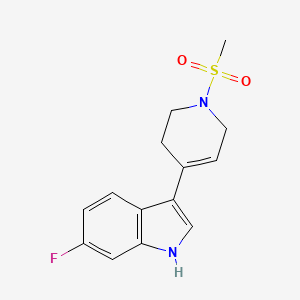


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)

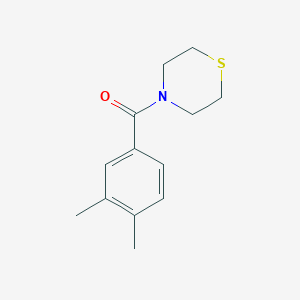
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)


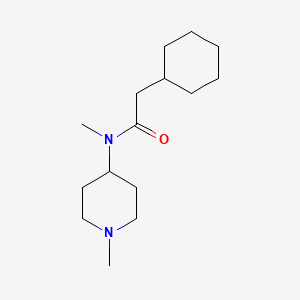
![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
